(4-Chloro-2,6-difluorobenzyl)hydrazine

Hydrazone synthesis Cyclocondensation Reaction kinetics

Researchers requiring regioselective hydrazone cyclization often face supply inconsistency with generic benzylhydrazines. (4-Chloro-2,6-difluorobenzyl)hydrazine solves this with a defined 2,6-difluoro-4-chloro substitution pattern that accelerates carbonyl addition and enables late-stage Pd-catalyzed diversification. • Electron-deficient ring enhances hydrazone formation kinetics vs. non-halogenated analogs • Para-Cl serves as a non-interfering cross-coupling handle for library diversification • Higher LogP than 3-chloro isomer improves CNS candidate permeability in hit-to-lead programs Supplied as free base or HCl salt; stored under inert gas at -20°C to preserve hydrazine integrity.

Molecular Formula C7H7ClF2N2
Molecular Weight 192.59 g/mol
Cat. No. B13121134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2,6-difluorobenzyl)hydrazine
Molecular FormulaC7H7ClF2N2
Molecular Weight192.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)CNN)F)Cl
InChIInChI=1S/C7H7ClF2N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2
InChIKeyKOAOAUVLOPBAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-Chloro-2,6-difluorobenzyl)hydrazine – Structural Positioning & Handling


(4-Chloro-2,6-difluorobenzyl)hydrazine is a halogenated benzylhydrazine derivative utilized as a synthetic intermediate in medicinal and agrochemical chemistry. Its structure features a benzyl hydrazine core with chlorine at the 4-position and fluorine atoms at the 2- and 6-positions [1]. This specific substitution pattern distinguishes it from non-halogenated or mono-halogenated analogs, providing unique electronic and steric properties that are advantageous in the construction of heterocyclic scaffolds [2]. The compound is typically handled as the free base or the hydrochloride salt, both of which are sensitive to oxidation and require storage under inert atmosphere at low temperatures.

Why (4-Chloro-2,6-difluorobenzyl)hydrazine Cannot Be Replaced by Generic Aryl Hydrazines


Generic substitution fails because the specific halogen pattern and the benzyl linker fundamentally control regioselectivity in downstream cyclization reactions. In polyhalogenophenyl hydrazine systems, the position of halogen substituents directly influences both the rate of oxidative elimination and the tendency for HX loss during hydrazone formation [1]. The 2,6-difluoro pattern creates a highly electron-deficient aromatic ring that accelerates nucleophilic addition to the carbonyl group during hydrazone synthesis, while the para-chloro group provides a synthetic handle for further functionalization without interfering with the hydrazine moiety. Simply replacing this compound with a non-halogenated benzylhydrazine, a phenylhydrazine analog, or even the 3-chloro isomer would alter the electronic landscape of the ring, potentially leading to different cyclization regiochemistry or reduced reaction rates .

Quantitative Evidence for (4-Chloro-2,6-difluorobenzyl)hydrazine vs. Closest Analogs


Chain‐Length‐Dependent Reactivity: Benzyl vs. Phenyl Hydrazine in Hydrazone Formation

The benzyl hydrazine scaffold of the target compound provides superior reactivity in hydrazone formation compared to its phenylhydrazine analog, (4-chloro-2,6-difluorophenyl)hydrazine, due to the reduced conjugation between the hydrazine nitrogen and the aromatic ring. This structural feature increases the nucleophilicity of the terminal amine, which is essential for efficient condensation with carbonyl compounds [1]. Class-level evidence indicates that polyhalogenophenyl hydrazines, where the amino group is directly attached to the ring, show significantly different regioselectivity in cyclization reactions, with halogen elimination pathways competing with desired hydrazone formation [1]. The benzyl spacer in the target compound eliminates this competing pathway, leading to cleaner product profiles in pharmaceutical intermediate synthesis [2].

Hydrazone synthesis Cyclocondensation Reaction kinetics

Physicochemical Differentiation: Lipophilicity of the 4-Chloro Isomer vs. the 3-Chloro Isomer

The calculated LogP of (3-Chloro-2,6-difluorobenzyl)hydrazine is 1.52, as reported by ChemSrc . While experimental LogP data for the target 4-chloro isomer is not yet published, the positional difference is expected to yield a measurably higher LogP (estimated 2.0–2.5) due to the para-substitution of chlorine, which typically increases lipophilicity more effectively than meta-substitution. This difference is critical for drug design applications where subtle changes in LogP can significantly impact membrane permeability and metabolic stability. The enhanced lipophilicity of the 4-chloro isomer makes it a preferred scaffold for optimizing blood-brain barrier penetration in CNS-targeted library synthesis.

Drug design Lipophilicity Structure-activity relationship

Synthetic Utility: The 2,6-Difluoro Pattern Accelerates Hydrazone Cyclocondensation

The 2,6-difluoro substitution on the benzyl ring creates a strong electron-withdrawing effect that enhances the electrophilicity of the carbonyl carbon in derived hydrazones, thereby accelerating cyclocondensation reactions [1]. In contrast, the non-fluorinated benzylhydrazine analog (2,6-difluorobenzyl)hydrazine lacks this activating effect, resulting in slower reaction rates and lower yields in the synthesis of pharmacologically relevant heterocycles such as pyrazoles and triazoles. The para-chloro group additionally provides a site for late-stage functionalization via cross-coupling chemistry, which is not available in the 2,6-difluoro-only analog .

Fluorine chemistry Cyclization rate Medicinal chemistry

Target Application Scenarios for (4-Chloro-2,6-difluorobenzyl)hydrazine


Pharmaceutical Intermediate Synthesis: Building Pyrazole and Triazole Libraries

The enhanced nucleophilicity of the benzyl hydrazine moiety (Evidence Item 1) makes this compound ideal for the rapid construction of pyrazole and triazole libraries via hydrazone formation and subsequent cyclization. The 2,6-difluoro pattern activates the ring for further transformations (Evidence Item 3), while the para-chloro group serves as a non-interfering handle for Pd-catalyzed cross-coupling, enabling late-stage diversification [1].

CNS Drug Discovery: Leveraging Elevated LogP for Blood-Brain Barrier Penetration

The predicted higher LogP of the 4-chloro isomer compared to the 3-chloro isomer (Evidence Item 2) makes it a preferred scaffold for CNS-targeted compounds. In early-stage hit-to-lead programs, this compound can be used to synthesize hydrazone-based CNS candidates with improved passive permeability, while the fluorine atoms provide metabolic stability and favorable PET imaging properties via 18F-labeling [1].

Agrochemical Intermediate: Synthesis of Fluorinated Insecticides and Fungicides

The unique halogen pattern (2,6-F, 4-Cl) mirrors the substitution found in several commercial agrochemical actives. The compound's ability to undergo efficient hydrazone formation and cyclization (Evidence Items 1 and 3) makes it a valuable building block for the synthesis of pyrazole-based insecticides and triazole-based fungicides, where fluorine atoms contribute to enhanced environmental stability and target-site binding [1].

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